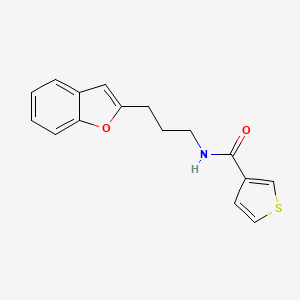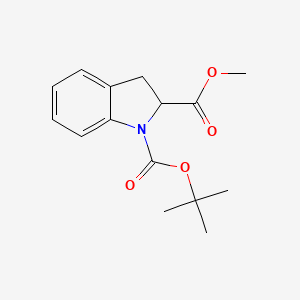
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is a laboratory chemical . It is also known by other synonyms such as METHYL N-BOC-INDOLINE-2-CARBOXYLATE, 1-Boc-indolin-2-carboxylic acid methyl ester, Methylindoline-2-carboxylate, N-BOC protected .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the current resources. It’s important to note that this compound is used for research and development purposes .Physical And Chemical Properties Analysis
The molecular weight of this compound is 229.27 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of coordination complexes, and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of organic compounds, and as a substrate for enzyme-catalyzed reactions.
Mécanisme D'action
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is thought to act as an inhibitor of enzymes, such as proteases and phosphatases. It is thought to bind to the active site of the enzyme, preventing it from catalyzing its reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. It has also been found to inhibit the growth of several types of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, it has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also soluble in a variety of solvents, making it easy to work with. However, its use in laboratory experiments is limited by its toxicity. It is a highly toxic compound, and should be handled with extreme caution.
Orientations Futures
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate has a wide range of potential applications in scientific research. Further research is needed to explore its potential as an inhibitor of enzymes, as an anti-inflammatory agent, and as an anti-cancer drug. Additionally, further research is needed to explore its potential as a substrate for enzyme-catalyzed reactions, and its potential as a catalyst in organic reactions. Finally, further research is needed to explore its potential as a ligand in the synthesis of coordination complexes.
Méthodes De Synthèse
1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate can be synthesized by several different methods. The most commonly used method is the reaction of 1,2-indoline and tert-butyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and at a temperature of 80-100°C. The reaction is usually complete within 2-3 hours, and yields a white solid product.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11-8-6-5-7-10(11)9-12(16)13(17)19-4/h5-8,12H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTYDRKOSWALHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

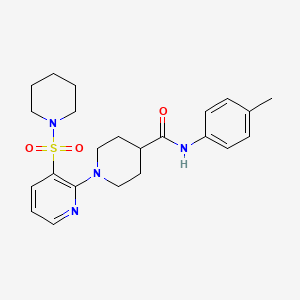
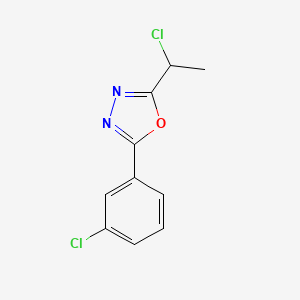
![N-(2-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2903959.png)
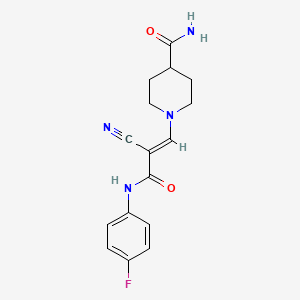


![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)
![N-[1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B2903974.png)

